N2-Des(L-valinyl) N2-acetyl Lopinavir-d3
Description
Contextualization within Lopinavir (B192967) Metabolite and Derivative Research
One identified metabolic pathway involves the modification of the terminal L-valinyl moiety of Lopinavir. N2-Des(L-valinyl) N2-acetyl Lopinavir is a metabolite formed through a two-step process: the initial removal of the L-valine group followed by N-acetylation. The study of such metabolites helps researchers to:
Map Metabolic Pathways: Elucidate the specific biotransformation routes of the parent drug.
Assess Pharmacokinetic Variability: Understand why drug exposure can differ between individuals.
Investigate Drug-Drug Interactions: Determine how co-administered drugs might affect the metabolic breakdown of Lopinavir. apsf.org
The non-deuterated form, N2-Des(L-valinyl) N2-acetyl Lopinavir, is recognized as a metabolite of Lopinavir. coompo.com The development of its deuterated counterpart, N2-Des(L-valinyl) N2-acetyl Lopinavir-d3, provides a specialized tool for advanced analytical studies within this research area.
Significance of Targeted Structural Modifications in Drug Discovery Research
The specific structural alterations in this compound are not arbitrary. Each modification serves a distinct purpose in the context of drug discovery and development research.
Des(L-valinyl) Modification: The removal of the L-valine group represents a naturally occurring metabolic step. Synthesizing this core structure allows researchers to study the properties of this specific metabolite without the interference of the parent drug or other metabolites.
N2-acetyl Modification: The addition of an acetyl group is another key step in the metabolic cascade. Isolating and studying this N-acetylated derivative can provide insights into the detoxification pathways and the potential for altered biological activity of Lopinavir metabolites.
These targeted modifications allow for the precise investigation of specific metabolic pathways and the characterization of individual metabolites, which is a critical aspect of preclinical and clinical drug development.
Role of Deuteration in Pharmacological and Metabolic Studies
The incorporation of deuterium (B1214612) (d3) into the N2-acetyl Lopinavir metabolite is the most critical feature for its use as a research tool. Deuterium is a stable, non-radioactive isotope of hydrogen that contains an extra neutron. This seemingly minor change in mass has significant implications for analytical chemistry.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference is key to the "kinetic isotope effect," where the breaking of a C-D bond requires more energy and thus can occur at a slower rate. However, in the context of this compound, its primary role is not to alter the metabolic profile but to serve as a stable isotope-labeled internal standard.
In quantitative analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accurate measurement of a substance in a biological sample (e.g., plasma or serum). researchgate.netnih.gov A deuterated internal standard is considered the "gold standard" for such applications because:
Similar Physicochemical Properties: It behaves almost identically to the non-deuterated (endogenous) analyte during sample preparation, extraction, and chromatographic separation. researchgate.net
Distinct Mass Spectrometric Signal: Despite its similar behavior, it has a different mass-to-charge ratio (m/z) due to the presence of deuterium atoms. This allows the mass spectrometer to distinguish it from the non-deuterated analyte. bibliotekanauki.pl
Improved Accuracy and Precision: By adding a known amount of the deuterated standard to a sample, any loss of the analyte during sample processing can be corrected for, leading to highly accurate and reliable quantification.
Deuterated analogs, such as Lopinavir-d8, are already utilized as internal standards in validated LC-MS/MS methods for the simultaneous estimation of Lopinavir and its pharmacokinetic enhancer, Ritonavir, in human plasma. researchgate.net this compound is designed to fulfill this same critical function in studies focused on this specific metabolite.
| Feature of Deuteration | Advantage in Research |
| Increased Mass | Allows for differentiation from the non-deuterated analyte in mass spectrometry. |
| Similar Chemical Behavior | Ensures co-elution and similar extraction recovery with the analyte, improving accuracy. |
| Stable Isotope | Non-radioactive and safe for use in standard laboratory settings. |
Overview of Research Trajectories for the Chemical Compound
The primary research application for this compound is as an internal standard for the accurate quantification of the non-deuterated metabolite, N2-Des(L-valinyl) N2-acetyl Lopinavir, in biological matrices. This supports several key research trajectories:
Pharmacokinetic Modeling: By accurately measuring the concentration of this metabolite over time, researchers can develop more comprehensive pharmacokinetic models for Lopinavir. This includes calculating its rate of formation and elimination.
Metabolite Profiling Studies: In studies designed to identify and quantify the full range of Lopinavir metabolites, this deuterated standard enables the precise measurement of one specific component of that profile.
Drug-Drug Interaction Studies: Research investigating how other drugs affect Lopinavir metabolism can use this compound to accurately determine if the formation of the N2-acetyl metabolite is inhibited or induced.
Therapeutic Drug Monitoring (TDM): While TDM typically focuses on the parent drug, research into the clinical significance of metabolites could utilize this standard to correlate metabolite concentrations with therapeutic outcomes or adverse effects.
In essence, this compound is not the subject of the research itself, but rather a critical enabler of high-quality, precise, and reliable research into the metabolism and pharmacokinetics of Lopinavir.
Structure
3D Structure
Properties
Molecular Formula |
C30H36N2O4 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]acetamide |
InChI |
InChI=1S/C30H36N2O4/c1-21-11-10-12-22(2)30(21)36-20-29(35)32-27(18-25-15-8-5-9-16-25)28(34)19-26(31-23(3)33)17-24-13-6-4-7-14-24/h4-16,26-28,34H,17-20H2,1-3H3,(H,31,33)(H,32,35)/t26-,27-,28-/m0/s1/i3D3 |
InChI Key |
HDNHHDQVEXYDGF-OQNKSDRBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Approaches for the Synthesis of N2-Des(L-valinyl) N2-acetyl Lopinavir-d3
The synthetic pathway to this compound is not widely documented in publicly available literature, suggesting its primary role as a specialized research chemical or internal standard. However, a plausible synthetic route can be postulated based on established principles of peptide chemistry and isotopic labeling.
The primary chemical precursor for this synthesis is Lopinavir (B192967) . The synthesis of Lopinavir itself is a complex process, often commencing from chiral amino acid precursors to construct its core structure. nih.gov A key intermediate in the established synthesis of Lopinavir is (2S,3S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol, which undergoes sequential acylation steps. nih.gov
The derivatization to the target compound begins with Lopinavir as the starting material. The reaction pathway can be conceptualized in three main stages:
Selective cleavage of the N-terminal L-valinyl amide bond.
N-acetylation of the newly exposed primary amine.
Incorporation of deuterium (B1214612) at a specific position.
| Stage | Description | Key Transformation |
|---|---|---|
| 1 | Removal of the L-valinyl group from Lopinavir. | Amide bond cleavage. |
| 2 | Introduction of an acetyl group at the N2 position. | N-acetylation. |
| 3 | Incorporation of three deuterium atoms. | Isotopic labeling. |
The most challenging step in this synthesis is the regioselective removal of the L-valinyl group without affecting the other amide bond within the Lopinavir molecule. Both chemical and enzymatic methods could theoretically be employed.
Chemical Methods: Standard acid or base-catalyzed hydrolysis of amide bonds is generally not selective and would likely lead to the degradation of the entire molecule. nih.gov More specialized methods for N-dealkylation or amide cleavage would be necessary. One potential, yet aggressive, method is the Edman degradation, which is used for sequencing peptides from the N-terminus. libretexts.org This involves reaction with phenyl isothiocyanate, followed by cleavage under acidic conditions. However, the applicability of this method to a complex, non-peptidic molecule like Lopinavir would require significant optimization to avoid side reactions.
Enzymatic Methods: A more plausible and selective approach would involve the use of an aminopeptidase (B13392206). These enzymes specifically catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. nih.gov The selection of an appropriate aminopeptidase that recognizes the L-valinyl residue in the specific chemical environment of Lopinavir would be critical for the success of this step. This method offers the advantage of mild reaction conditions, thereby preserving the rest of the molecule.
Once the L-valinyl group is removed, the resulting intermediate, N2-Des(L-valinyl) Lopinavir , possesses a primary amine at the N2 position. This amine can be selectively acetylated using a suitable acetylating agent. Acetic anhydride (B1165640) is a common and effective reagent for the N-acetylation of amines. researchgate.netresearchgate.net The reaction is typically carried out in the presence of a mild base to neutralize the acetic acid byproduct. The high nucleophilicity of the primary amine facilitates a clean and efficient reaction.
The incorporation of three deuterium atoms is strategically achieved during the N-acetylation step. This is accomplished by using deuterated acetic anhydride (d6-acetic anhydride) . The reaction mechanism is identical to that of standard acetylation, with the deuterated acetyl group being transferred to the N2-amine. This method ensures high isotopic purity and precise positional specificity of the deuterium atoms on the newly introduced acetyl group. The use of deuterated analogs as internal standards in mass spectrometry is a well-established technique. nih.gov
Isolation and Purification Protocols for the Synthetic Compound
The purification of this compound from the reaction mixture is crucial to ensure its suitability as a research standard. High-performance liquid chromatography (HPLC) is the most common and effective technique for the purification of Lopinavir and its related substances. nih.govsigmaaldrich.com
A typical purification protocol would involve:
Initial Extraction: The crude reaction mixture would first be subjected to a liquid-liquid extraction to remove excess reagents and byproducts.
Chromatographic Separation: Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating compounds of this polarity. A C18 column with a gradient elution system, likely using a mixture of acetonitrile (B52724) and a buffered aqueous solution, would be employed. nih.gov
Fraction Collection and Analysis: The eluent would be monitored by UV detection, and the fractions corresponding to the desired product would be collected. The purity of the collected fractions would be assessed by analytical HPLC and mass spectrometry. researchgate.net
Lyophilization: The final, pure product would be obtained by lyophilization of the HPLC fractions to yield a stable, solid powder.
| Purification Step | Technique | Purpose |
|---|---|---|
| 1 | Liquid-Liquid Extraction | Removal of bulk impurities and reagents. |
| 2 | Reversed-Phase HPLC | High-resolution separation of the target compound from closely related impurities. |
| 3 | Fraction Analysis | Confirmation of product identity and purity using analytical HPLC and MS. |
| 4 | Lyophilization | Isolation of the final product in a stable, solid form. |
Development of Related Deuterated Lopinavir Metabolites for Research
The synthesis of this compound is part of a broader strategy in pharmaceutical research to produce isotopically labeled metabolites and analogs. Deuterated compounds, such as Lopinavir-d8 , are commercially available and widely used as internal standards in quantitative bioanalytical assays, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netsketchy.com
The development of these deuterated metabolites serves several key purposes:
Quantitative Accuracy: As internal standards, they mimic the chromatographic behavior and ionization efficiency of the parent drug, allowing for precise quantification in biological matrices.
Metabolic Pathway Elucidation: By synthesizing and characterizing potential metabolites, researchers can confirm their presence in in vivo and in vitro metabolism studies.
Drug-Drug Interaction Studies: Lopinavir is a known substrate and inhibitor of cytochrome P450 enzymes, particularly CYP3A4. uantwerpen.be The availability of labeled metabolites helps in studying the impact of co-administered drugs on its metabolism.
The synthesis of a library of deuterated Lopinavir metabolites, including hydroxylated and N-dealkylated species, provides essential tools for a comprehensive understanding of the drug's disposition and potential for drug interactions.
Scale-Up Considerations for Research Material Production
Scaling up the production of this compound from laboratory-scale to produce sufficient material for research purposes presents several challenges. The synthesis of complex, multi-step organic molecules like this Lopinavir derivative requires careful planning and process optimization to ensure consistency, purity, and safety at a larger scale.
One of the primary considerations is the availability and cost of starting materials, particularly the deuterated acetylating agent, which can be significantly more expensive than its non-deuterated counterpart. For kilogram-scale production, sourcing a reliable supply of the deuterated reagent is critical. researchgate.net
The reaction conditions for each step of the synthesis must be robust and scalable. Reactions that are straightforward on a small scale can become problematic at a larger scale due to issues with heat transfer, mixing, and reagent addition. For example, exothermic reactions, such as the N-acetylation step, may require specialized reactors with efficient cooling systems to maintain a consistent temperature and prevent side reactions. researchgate.net
Purification of the final compound and intermediates is another significant challenge in scaling up production. moravek.com Chromatographic purification methods, which are common in laboratory-scale synthesis, can be costly and time-consuming at a larger scale. wisdomlib.org Therefore, developing a synthesis that minimizes the formation of impurities and allows for purification by crystallization is highly desirable. The purity of the final isotopically labeled compound is paramount, as even small amounts of impurities can interfere with its intended analytical applications. chemass.si Rigorous analytical testing, including HPLC, mass spectrometry, and NMR, is required to confirm the identity, purity, and isotopic enrichment of the final product.
Ensuring batch-to-batch consistency is also a critical aspect of scale-up. This requires strict control over all process parameters, including reaction times, temperatures, and reagent stoichiometry. Standard operating procedures (SOPs) must be established and followed to ensure that each batch of this compound meets the required specifications.
Below is a table summarizing the key considerations for the scale-up of this compound production for research purposes:
| Consideration | Key Challenges | Mitigation Strategies |
| Starting Material Sourcing | High cost and availability of deuterated reagents. | Identify multiple suppliers, negotiate bulk pricing, and optimize stoichiometry to minimize waste. |
| Reaction Scalability | Heat transfer, mixing, and control of exothermic reactions. | Use of appropriate reactor technology (e.g., jacketed reactors), process modeling, and gradual scale-up studies. |
| Purification | Inefficiency of chromatography at large scale, removal of closely related impurities. | Develop crystallization-based purification methods, optimize reaction selectivity to minimize byproducts. |
| Analytical Controls | Ensuring chemical and isotopic purity, and batch-to-batch consistency. | Implement rigorous in-process and final product testing using validated analytical methods (HPLC, MS, NMR). |
| Process Safety | Handling of potentially hazardous reagents and solvents at a larger scale. | Conduct process hazard analysis, implement appropriate engineering controls and personal protective equipment. |
Enzymatic and Protein Interaction Studies
Interactions with HIV Protease Enzyme
There is no specific data available in the scientific literature detailing the binding affinity (Ki) or the inhibition kinetics of N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 with the HIV protease. For the parent compound, Lopinavir (B192967), such studies have been extensively conducted and have established its high affinity for the active site of the enzyme. nih.govmdpi.com These interactions are crucial for its therapeutic effect. The structural modifications in the N2-Des(L-valinyl) N2-acetyl derivative, specifically the replacement of the L-valinyl group with an acetyl group, would likely alter its binding characteristics, but without empirical data, the extent and nature of this alteration remain speculative.
No structural data, such as that obtained from X-ray crystallography or NMR spectroscopy, is available for the complex of this compound with the HIV protease. Such analyses for Lopinavir have been instrumental in understanding its mechanism of action and for the design of second-generation protease inhibitors. nih.gov
Modulation of Drug-Metabolizing Enzyme Activities
There is a lack of research on the specific effects of this compound on cytochrome P450 (CYP) enzymes. Lopinavir itself is a known substrate and inhibitor of CYP3A4. nih.govresearchgate.net It is often co-administered with a low dose of Ritonavir, a potent CYP3A4 inhibitor, to boost its plasma concentrations. nih.govresearchgate.net Studies have also suggested that the combination of Lopinavir and Ritonavir can induce other CYP enzymes, such as CYP2C9, CYP2C19, and CYP1A2. dntb.gov.ua However, it is unknown whether the N2-Des(L-valinyl) N2-acetyl metabolite retains, loses, or has altered inhibitory or inductive effects on these enzymes.
No information is available regarding the interaction of this compound with other biotransformation enzyme systems, such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).
Engagement with Drug Transporters
The interaction of this compound with drug transporters, such as P-glycoprotein (P-gp) or organic anion transporting polypeptides (OATPs), has not been investigated. Lopinavir is a known substrate and inhibitor of P-gp. nih.gov
Protein Binding Characteristics and Implications for Research Models
Direct experimental data on the protein binding characteristics of this compound is not currently available. Therefore, the protein binding profile of the parent compound, lopinavir, is presented as a reference.
Lopinavir is known to be highly bound to plasma proteins, with a binding percentage between 98-99%. youtube.comnih.gov The primary binding proteins in plasma are alpha-1-acid glycoprotein (B1211001) (AAG) and albumin, with lopinavir exhibiting a greater affinity for AAG. drugbank.com The binding of lopinavir to AAG is saturable, with a reported dissociation constant (KD) of 5.0 ± 1.1 μM. nih.gov Its binding to human serum albumin (HSA) at low concentrations is also saturable, with a KD of 24.3 ± 8.7 μM. nih.gov
Interactive Data Table: Protein Binding Characteristics of Lopinavir
| Parameter | Value | Primary Binding Proteins |
|---|---|---|
| Percentage Bound | 98-99% | Alpha-1-acid glycoprotein (AAG), Albumin |
| Affinity | Greater for AAG | |
| Dissociation Constant (KD) for AAG | 5.0 ± 1.1 μM | |
| Dissociation Constant (KD) for HSA (low conc.) | 24.3 ± 8.7 μM |
The high degree of protein binding has significant implications for research models and the interpretation of experimental data. It is the unbound, or free, fraction of a drug that is pharmacologically active and available to traverse cell membranes to reach its target and to be cleared from the body. nih.gov In patients with inflammatory conditions like COVID-19, increased levels of AAG can lead to higher total lopinavir concentrations, while the unbound, active concentration remains constant. nih.gov This highlights the critical importance of measuring unbound drug concentrations in research settings, as relying solely on total concentrations can be misleading. nih.gov When designing in vitro experiments or interpreting pharmacokinetic data, accounting for the high protein binding of the parent compound, lopinavir, is essential for accurate modeling and translation of findings.
Advanced Analytical Methodologies for Research and Characterization
Mass Spectrometry (MS) Applications
Mass spectrometry stands as a cornerstone in the structural elucidation and quantification of pharmaceutical compounds. Its high sensitivity and specificity make it an invaluable tool for the analysis of N2-Des(L-valinyl) N2-acetyl Lopinavir-d3.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for both the quantification and identification of lopinavir (B192967) and its related substances in various matrices. For this compound, a validated LC-MS/MS method would be essential for its use as an internal standard in pharmacokinetic studies or for its quantification as a potential impurity.
A typical LC-MS/MS method for a lopinavir-related compound would involve separation on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The selection of precursor and product ion transitions is critical for specificity. For lopinavir, the transition m/z 629.3 > 447.1 is commonly monitored. nih.gov Given the structural modifications in this compound, the precursor ion would be expected to have a different m/z value, which would be determined through initial infusion experiments. The deuterium (B1214612) labeling (d3) would result in a 3-dalton mass shift compared to its non-deuterated counterpart.
Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Chromatographic Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]+ of the compound |
| Product Ion (Q3) | Specific fragment ion |
This table is illustrative and based on common methodologies for lopinavir analysis. Specific values would require experimental determination.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-resolution mass spectrometry, utilizing technologies such as time-of-flight (TOF) or Orbitrap mass analyzers, is crucial for confirming the elemental composition of this compound. By providing a highly accurate mass measurement (typically with an error of less than 5 ppm), HRMS can unequivocally verify the molecular formula of the compound, distinguishing it from other potential impurities with the same nominal mass. This is particularly important in the characterization of a novel or modified substance.
Multi-Stage Mass Spectrometry (MSn) for Fragmentation Pathway Elucidation
Multi-stage mass spectrometry (MSn) is a powerful tool for elucidating the fragmentation pathways of molecules. By isolating a precursor ion and subjecting it to multiple rounds of fragmentation and analysis, MSn can provide detailed structural information. For this compound, MSn studies would help to:
Confirm the location of the acetyl group.
Verify the absence of the L-valinyl group.
Determine the position of the deuterium labels.
Establish characteristic fragmentation patterns that can be used for its specific identification in complex mixtures.
The fragmentation of lopinavir itself is well-documented, with key cleavages occurring at the amide bonds. ijper.org Similar fragmentation patterns would be expected for this analog, with mass shifts corresponding to the structural modifications.
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation and purification of this compound, as well as for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity Assessment and Isolation
Both HPLC and UHPLC are workhorse techniques in the pharmaceutical industry for determining the purity of drug substances and for isolating impurities. UHPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. semanticscholar.org
A gradient reversed-phase HPLC or UHPLC method would be developed to separate this compound from lopinavir, any starting materials, and other potential process-related impurities. nih.govnih.gov Detection is typically performed using a photodiode array (PDA) detector to obtain spectral information, which can aid in peak identification.
Table 2: Representative HPLC/UHPLC Method Parameters for Purity Analysis
| Parameter | HPLC | UHPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and phosphate (B84403) or acetate (B1210297) buffer | Acetonitrile and formic acid in water |
| Detection | UV/PDA at a relevant wavelength (e.g., 210-260 nm) | UV/PDA |
| Flow Rate | 1.0 - 1.5 mL/min | 0.3 - 0.6 mL/min |
| Run Time | 15 - 30 minutes | 5 - 10 minutes |
This table provides a general comparison; specific conditions would be optimized for the compound.
Use of Specific Chromatographic Columns for Isotopic Separation Studies
While not a routine analysis, specialized chromatographic columns can be employed to study and, in some cases, separate isotopologues. The separation of deuterated from non-deuterated compounds can sometimes be achieved on certain stationary phases due to subtle differences in their physicochemical properties, a phenomenon known as the isotope effect in chromatography. nih.gov Although challenging, such studies could be relevant for assessing the isotopic purity of this compound and ensuring the absence of its non-deuterated counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including complex structures like this compound. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure. For the characterization of Lopinavir and its related substances, 1H and 13C NMR are routinely employed. daicelpharmastandards.com
In the analysis of a compound like this compound, 1H NMR spectroscopy would be utilized to identify the number and types of protons, their connectivity, and their chemical environment. The introduction of the acetyl group in place of the L-valinyl moiety and the presence of deuterium atoms would lead to specific, predictable changes in the 1H NMR spectrum compared to the parent drug, Lopinavir. For instance, the characteristic signals for the L-valinyl group would be absent, and a new singlet corresponding to the acetyl methyl protons would appear.
Similarly, 13C NMR provides crucial information regarding the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH2, and CH3 groups. A detailed Certificate of Analysis for Lopinavir impurity standards typically includes data from 1H NMR, 13C NMR, and other techniques to provide a comprehensive characterization report. daicelpharmastandards.com
The table below illustrates the kind of data that would be generated from a hypothetical 1H NMR analysis of the compound, highlighting key proton signals that would confirm its structure.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Acetyl-CH3 | ~2.1 | Singlet | N/A |
| Aromatic Protons | 7.0 - 7.5 | Multiplet | Various |
| Backbone Protons | 3.5 - 5.0 | Multiplet | Various |
This interactive table contains hypothetical data for illustrative purposes.
Other Spectroscopic and Spectrometric Approaches for Comprehensive Analysis
Beyond NMR, a suite of other spectroscopic and spectrometric methods is essential for a holistic analysis of this compound. These techniques provide complementary information regarding the compound's molecular weight, elemental composition, and functional groups.
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound with high accuracy. For Lopinavir and its analogs, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are widely used for their high sensitivity and specificity. researchgate.netbenthamdirect.com These methods are capable of detecting and quantifying the drug and its metabolites or impurities in various matrices. researchgate.netnih.gov
In the analysis of this compound, electrospray ionization (ESI) in positive ion mode would likely be employed. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]+. The presence of the three deuterium atoms would result in a molecular weight that is three units higher than its non-deuterated counterpart. Fragmentation patterns observed in MS/MS experiments can further confirm the structure by identifying characteristic fragment ions. researchgate.netnih.gov
| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| LC-MS/MS | ESI Positive | 492.6 (Calculated for C30H33D3N2O4) | Dependent on fragmentation pattern |
This interactive table contains hypothetical data for illustrative purposes.
Infrared (IR) Spectroscopy , often in the form of Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is used to identify the functional groups present in a molecule. scirp.org The IR spectrum of this compound would exhibit characteristic absorption bands for functional groups such as amides, carbonyls, hydroxyl groups, and aromatic rings, providing further evidence for the proposed structure. daicelpharmastandards.com
Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are almost always used in conjunction with spectroscopic detectors. bepls.comresearchgate.net These methods are crucial for separating the compound of interest from any impurities before spectroscopic analysis, thus ensuring the purity of the sample being characterized. Chromatographic methods for Lopinavir often utilize C8 or C18 stationary phases. researchgate.netnih.gov
Together, these advanced analytical methodologies provide a robust framework for the definitive identification, structural confirmation, and comprehensive characterization of this compound, ensuring its suitability for use in research applications.
Broader Applications of Deuteration in Pharmaceutical Research
Utilization of Deuterated Analogs for Mechanistic Studies
Deuterated analogs are invaluable in elucidating the mechanisms of drug metabolism. The breaking of a carbon-hydrogen (C-H) bond is often a rate-limiting step in the metabolic transformation of a drug, frequently catalyzed by cytochrome P450 (CYP) enzymes. mdpi.com The carbon-deuterium (C-D) bond is stronger than the C-H bond, and consequently, it is broken more slowly. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful tool for studying reaction mechanisms. nih.gov
By selectively deuterating different positions on a drug molecule, researchers can determine which sites are most susceptible to metabolic attack. If deuteration at a specific position leads to a significant decrease in the rate of metabolism, it provides strong evidence that C-H bond cleavage at that site is a key step in the metabolic pathway. nih.gov For example, studies on the metabolism of deuterated analogs of caffeine (B1668208) have demonstrated how deuterium (B1214612) substitution can slow down N-demethylation reactions, helping to identify the specific methyl groups targeted by metabolic enzymes. osti.gov This approach, termed "metabolic switching," can also reveal alternative metabolic pathways that become more prominent when the primary pathway is slowed by deuteration. osti.gov
Strategies for Modulating Pharmacokinetic Profiles via Deuterium Incorporation
The kinetic isotope effect is not only a tool for mechanistic studies but also a strategy for improving the pharmacokinetic properties of drugs. nih.govresearchgate.net By replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of metabolic clearance can be reduced, leading to a longer drug half-life and increased systemic exposure. researchgate.net This can translate into more convenient dosing regimens and potentially improved patient compliance.
A prime example of this strategy is deutetrabenazine, the first deuterated drug to receive FDA approval. nih.govdntb.gov.ua It is a deuterated version of tetrabenazine (B1681281), a drug used to treat chorea associated with Huntington's disease. The deuteration of the methoxy (B1213986) groups in tetrabenazine leads to a slower rate of metabolism, resulting in lower peak concentrations and less fluctuation in plasma levels of the active metabolites compared to the non-deuterated parent drug. This improved pharmacokinetic profile allows for less frequent dosing and is associated with a better side-effect profile. nih.gov
| Drug | Key Deuteration Site | Pharmacokinetic Improvement |
| Deutetrabenazine | Methoxy groups | Slower metabolism, reduced peak concentrations, longer half-life of active metabolites. nih.govdntb.gov.ua |
| d9-Caffeine | All three methyl groups | Reduced N-dealkylation, improved pharmacokinetic profile. osti.govresearchgate.net |
Development of Deuterated Compounds as Probes for Biological Pathways
Deuterated compounds are increasingly being used as probes for studying biological pathways in living systems through a technique known as Deuterium Metabolic Imaging (DMI). cam.ac.uknih.govmpg.de DMI is a non-invasive imaging modality that uses magnetic resonance spectroscopy (MRS) or magnetic resonance imaging (MRI) to detect the uptake and metabolic conversion of deuterated substrates in the body. nih.govnih.gov Due to the very low natural abundance of deuterium, the administration of a deuterated probe results in a strong and specific signal with minimal background. nih.gov
Deuterated glucose ([6,6'-2H2]glucose) is a commonly used probe in DMI to study glucose metabolism in various tissues, including the brain and tumors. mpg.demdpi.com After administration, the deuterated glucose is taken up by cells and metabolized through glycolysis and the tricarboxylic acid (TCA) cycle, leading to the formation of other deuterated metabolites such as lactate (B86563) and glutamate. nih.govmdpi.com By monitoring the appearance and relative concentrations of these deuterated metabolites over time, researchers can map and quantify metabolic fluxes in real-time, providing insights into both normal physiology and disease states like cancer. nih.gov Other deuterated probes, such as deuterated acetate (B1210297) and choline, are also being explored to investigate other metabolic pathways. cam.ac.uk
Implications for Isotope Tracing Experiments in Systems Biology Research
Stable isotope tracing is a cornerstone of systems biology, enabling the quantitative analysis of metabolic fluxes through complex biochemical networks. nih.gov While carbon-13 is a commonly used isotope for this purpose, deuterium offers unique advantages. Deuterium-labeled tracers, such as deuterated water (D2O) or deuterated substrates, can be used to track the flow of hydrogen atoms through metabolic pathways. nih.gov
In systems biology research, D2O can be administered to an organism, and the incorporation of deuterium into various biomolecules, including amino acids, lipids, and glucose, can be measured over time using mass spectrometry. nih.govyoutube.com This provides a global view of the synthesis and turnover rates of these molecules, offering insights into the dynamic nature of the entire metabolic system. nih.gov This approach has been used to study the effects of diet, exercise, and disease on metabolic fluxes in a holistic manner. youtube.com Furthermore, combining deuterium tracing with other omics technologies, such as proteomics and metabolomics, allows for a multi-layered understanding of how genetic and environmental perturbations impact cellular function at a systems level. nih.govresearchgate.net
Future Research Directions and Perspectives
Investigation into the Specific Bioactivity of N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 as a Standalone Entity
While the parent drug, Lopinavir (B192967), is a potent inhibitor of HIV protease, the bioactivity of its metabolites is less understood. medchemexpress.comnih.gov Future research should prioritize investigating the specific bioactivity of this compound as a standalone chemical entity. This would involve in vitro assays to determine its inhibitory activity against HIV protease and its efficacy against various strains of the virus.
Advanced Computational Chemistry and Molecular Modeling Studies of the Compound's Interactions and Reactivity
Advanced computational chemistry and molecular modeling will be instrumental in predicting and understanding the behavior of this compound at the molecular level. nih.govnih.govbiorxiv.org Molecular docking simulations can provide insights into the binding interactions between the deuterated metabolite and the active site of HIV protease. biorxiv.orgresearchgate.net These studies can help elucidate how the deuterium (B1214612) substitution affects the compound's conformation and binding energy, which are critical determinants of its inhibitory activity. nih.gov
Quantum mechanics/molecular mechanics (QM/MM) simulations can further refine these models by providing a more accurate description of the electronic effects of deuteration on the molecule's reactivity and interaction with the enzyme. tandfonline.com Such computational approaches can guide the rational design of future HIV protease inhibitors with improved pharmacological properties. nih.gov
Exploration of Novel Biotransformation Pathways and Enzymes for Lopinavir Metabolites
Lopinavir is primarily metabolized by the cytochrome P450 (CYP) 3A isozyme. fda.gov The biotransformation of Lopinavir leads to the formation of at least 13 oxidative metabolites. fda.gov Future research should aim to explore novel biotransformation pathways and the enzymes involved in the metabolism of Lopinavir and its metabolites, including this compound.
Understanding these pathways is crucial for predicting potential drug-drug interactions and individual variability in drug response. drugbank.com Investigating the role of other CYP isozymes or non-CYP enzymes in the metabolism of this deuterated metabolite could reveal new metabolic routes that may be influenced by genetic polymorphisms or co-administered drugs. This knowledge would be invaluable for personalizing HIV therapy and minimizing adverse effects.
Development of High-Throughput Analytical Platforms for Deuterated Metabolite Screening
The identification and quantification of deuterated drug metabolites in biological matrices present analytical challenges. The development of high-throughput analytical platforms is essential for efficient screening and characterization of these compounds. bmglabtech.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose, but there is a need for methods with higher throughput and sensitivity. nih.gov
Future platforms could integrate automated sample preparation with advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), to enable rapid and accurate quantification of this compound and other deuterated metabolites. pnnl.gov The development of such platforms would facilitate pharmacokinetic studies and therapeutic drug monitoring, contributing to the optimization of dosing regimens. bmglabtech.com
Integration of Multi-Omics Data to Understand the Compound's Metabolic Impact
To gain a holistic understanding of the metabolic impact of this compound, future research should focus on the integration of multi-omics data. mdpi.comnygen.ioomicstutorials.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of the biological system. mdpi.comomicstutorials.com
By analyzing the effects of the deuterated metabolite on global gene expression, protein levels, and metabolite profiles, researchers can identify the cellular pathways and networks that are perturbed by the compound. mdpi.comnih.gov This systems-level perspective can reveal off-target effects and provide insights into the mechanisms of action and potential toxicities. nih.gov Integrating multi-omics data will be crucial for a complete assessment of the pharmacological profile of this compound and its implications for HIV therapy. elifesciences.org
Q & A
Q. What are the recommended synthetic pathways for N2-Des(L-valinyl) N2-acetyl Lopinavir-d3, and how is deuterium incorporation validated?
- Methodological Answer : Synthesis typically involves replacing hydrogen atoms in the parent compound (Lopinavir) with deuterium at specific positions. Deuterated reagents (e.g., D2O, deuterated acetylating agents) are used under controlled conditions. Post-synthesis, deuterium incorporation is validated using liquid chromatography-mass spectrometry (LC-MS) to confirm isotopic purity and nuclear magnetic resonance (NMR) to verify structural integrity. For example, deuterium labeling in similar compounds has been analyzed via fragmentation patterns in MS/MS spectra .
Q. Which analytical techniques are critical for assessing the purity and stability of this deuterated analog in vitro?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) with UV detection quantifies impurities and degradation products.
- Tandem Mass Spectrometry (MS/MS) identifies isotopic distribution and confirms deuterium retention under stress conditions (e.g., heat, light).
- NMR spectroscopy (1H, 13C) resolves structural modifications and validates the absence of residual solvents. Documentation of purity thresholds (≥95%) and storage conditions (e.g., -80°C, inert atmosphere) is essential for reproducibility .
Q. How can researchers design in vitro assays to compare the protease inhibition efficacy of this analog to non-deuterated Lopinavir?
- Methodological Answer : Use enzyme kinetics assays (e.g., fluorescence resonance energy transfer (FRET)-based substrates) with HIV-1 protease. Measure IC50 values under standardized pH (5.0–6.5) and temperature (37°C) conditions. Include controls for deuterium isotope effects by testing both analogs in parallel. Replicate experiments with varying substrate concentrations to assess competitive inhibition dynamics .
Advanced Research Questions
Q. What structural insights can explain altered binding affinity of N2-acetyl Lopinavir-d3 to viral proteases?
- Methodological Answer : Perform X-ray crystallography or cryo-EM to resolve the compound-protease complex. Compare electron density maps to the parent compound, focusing on the N2-acetyl and deuterated regions. Molecular dynamics simulations can model hydrogen-deuterium exchange effects on binding pocket interactions. For example, N-terminal acetyl groups in similar structures have been shown to disrupt catalytic domain interactions .
Q. How can contradictory metabolic stability data from liver microsome assays be resolved?
- Methodological Answer : Contradictions often arise from interspecies variability (e.g., human vs. rat microsomes) or assay conditions (e.g., NADPH concentration). Use cross-species validation and orthogonal methods like hepatocyte incubation studies to confirm metabolic pathways. LC-MS-based metabolite profiling identifies deuterium retention in major metabolites, clarifying isotope effects .
Q. What in vivo models are suitable for evaluating the pharmacokinetic advantages of deuterated Lopinavir analogs?
- Methodological Answer :
- Rodent models : Administer the compound intravenously/orally and measure plasma half-life (t1/2) and area under the curve (AUC) via LC-MS.
- Non-human primates : Assess tissue distribution (e.g., lymph nodes, liver) using radiolabeled analogs.
- Rationale : Deuterium can reduce CYP450-mediated metabolism, extending t1/2. Compare results to non-deuterated controls and validate with enzyme inhibition assays .
Data Contradiction & Validation
Q. How should researchers address discrepancies in bioactivity data across independent studies?
- Methodological Answer :
- Replicate assays under harmonized conditions (e.g., pH, temperature, cell lines).
- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity.
- Meta-analysis : Apply statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity in published data. Cross-reference with structural studies to identify confounding modifications (e.g., batch-specific impurities) .
Q. What strategies validate the specificity of N2-acetyl Lopinavir-d3 in resistance-prone viral strains?
- Methodological Answer :
- Site-directed mutagenesis : Engineer protease mutations (e.g., V82A, I84V) and test analog efficacy.
- Deep sequencing : Monitor viral quasispecies evolution in long-term cell culture assays. Compare resistance profiles to parent Lopinavir to identify structure-activity relationships (SARs) .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing dose-response relationships in protease inhibition studies?
- Methodological Answer : Use non-linear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50. Apply Bayesian hierarchical models to account for inter-experiment variability. For comparative studies, employ ANOVA with post-hoc Tukey tests to assess significance between analog and parent compound .
Q. How can researchers ensure reproducibility in deuterated compound studies?
- Methodological Answer :
Document synthesis protocols (e.g., deuterium source, reaction time/temperature), batch-specific analytical certificates, and storage conditions. Publicly share raw spectral data (NMR, MS) via repositories like Zenodo. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
